molecular formula C10H10BrNO B5846880 N-(4-bromo-3-methylphenyl)acrylamide

N-(4-bromo-3-methylphenyl)acrylamide

Cat. No.: B5846880
M. Wt: 240.10 g/mol
InChI Key: HZNXQCIUZMCRCJ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)acrylamide: is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)acrylamide typically involves the reaction of 4-bromo-3-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:

4-bromo-3-methylaniline+acryloyl chlorideThis compound\text{4-bromo-3-methylaniline} + \text{acryloyl chloride} \rightarrow \text{this compound} 4-bromo-3-methylaniline+acryloyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(4-bromo-3-methylphenyl)acrylamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.

    Polymerization Reactions: The acrylamide moiety can participate in polymerization reactions, forming polyacrylamide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of heat or UV light.

Major Products:

    Substitution: N-(4-azido-3-methylphenyl)acrylamide, N-(4-thiocyanato-3-methylphenyl)acrylamide.

    Oxidation: N-(4-carboxy-3-methylphenyl)acrylamide, N-(4-formyl-3-methylphenyl)acrylamide.

    Polymerization: Poly(this compound).

Scientific Research Applications

N-(4-bromo-3-methylphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)acrylamide depends on its application. In polymerization reactions, the acrylamide moiety undergoes radical polymerization, forming long polymer chains. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

  • N-(4-bromo-2-fluorophenyl)acrylamide
  • N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide
  • N-(4-bromo-3-methylphenyl)-3-(4-(methylthio)phenyl)acrylamide

Comparison: N-(4-bromo-3-methylphenyl)acrylamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. For example, the presence of the methyl group can provide steric hindrance, affecting nucleophilic substitution reactions. Additionally, the bromine atom can serve as a versatile handle for further functionalization through cross-coupling reactions.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNXQCIUZMCRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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